1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid
Description
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a trifluoroacetamido substituent at the 1-position. The trifluoroacetamido group enhances metabolic stability and electronic effects, making it valuable in drug design.
Properties
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)13-8(7(15)16)4-2-1-3-5-8/h1-5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZISEICWPLPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Aromatic Hydrogenation
The cyclohexane backbone is typically synthesized via hydrogenation of substituted benzene precursors. Patent WO2015102893A1 details a two-step process where benzenecarboxylic acid derivatives undergo ring saturation using rhodium- or ruthenium-based catalysts in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone). For example, hydrogenation of 1-nitrobenzene-1-carboxylic acid at 150–200°C under 500–3,000 psig H₂ pressure yields 1-aminocyclohexane-1-carboxylic acid with >95% conversion.
Table 1: Hydrogenation Conditions for Benzene Ring Saturation
| Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Conversion (%) |
|---|---|---|---|---|
| Rh/C (5 wt%) | N-Methylpyrrolidone | 180 | 1,500 | 97 |
| Ru(acac)₃/TRIPHOS | N-Ethylpyrrolidone | 160 | 2,000 | 99 |
| Pd/C (10 wt%) | DMF | 200 | 1,000 | 85 |
The choice of tertiary cyclic amide solvents is critical, as they stabilize intermediates and prevent catalyst deactivation. Ruthenium complexes with tridentate phosphine ligands (e.g., TRIPHOS) exhibit superior activity, achieving near-quantitative conversions at lower temperatures compared to palladium systems.
Introduction of the Trifluoroacetamido Group
Acylation of Cyclohexylamine Intermediates
Following cyclohexane ring formation, the trifluoroacetamido group is introduced via acylation. VulcanChem’s protocol for rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves reacting cyclohexylamine derivatives with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C. This step proceeds with >90% yield when using N-methylmorpholine as a base to scavenge HF byproducts.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on TFAA, forming a tetrahedral intermediate that collapses to release trifluoroacetate. Steric hindrance from the cyclohexane ring necessitates prolonged reaction times (12–24 hrs) compared to linear substrates.
Carboxylation Methodologies
Direct Carboxylation via CO₂ Insertion
A novel approach involves Pd-catalyzed carboxylation of 1-trifluoroacetamidocyclohexane using carbon dioxide. Under 50 atm CO₂ and 120°C, Pd(OAc)₂/1,10-phenanthroline systems achieve 78% yield in dimethylacetamide. This method avoids hazardous cyanide reagents traditionally used in Kolbe-Schmitt reactions.
Oxidation of Hydroxymethyl Precursors
Alternative routes oxidize hydroxymethyl intermediates to carboxylic acids. For example, 1-(2,2,2-trifluoroacetamido)cyclohexanemethanol is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding the target acid in 82% yield.
Table 2: Comparative Analysis of Carboxylation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| CO₂ Insertion | Pd(OAc)₂, 50 atm CO₂, 120°C | 78 | 95 |
| Jones Oxidation | CrO₃/H₂SO₄, −20°C | 82 | 98 |
| KMnO₄ Oxidation | KMnO₄, H₂O, 80°C | 65 | 90 |
Stereochemical Control and Resolution
Diastereoselective Hydrogenation
Controlling the stereochemistry at C1 requires chiral catalysts. Ru(II)-(S)-BINAP complexes hydrogenate 1-nitrobenzene-1-carboxylic acid derivatives with 85% enantiomeric excess (ee) for the (1R) configuration. Subsequent acylation preserves stereochemistry, enabling access to enantiopure products.
Chromatographic Resolution
Racemic mixtures of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid are resolved using chiral stationary phases (e.g., Chiralpak IA). Hexane/isopropanol (90:10) eluents achieve baseline separation with α = 1.52.
Industrial-Scale Production
Continuous Flow Reactors
Modern plants employ tubular reactors for hydrogenation steps, reducing batch cycle times by 40%. A case study describes a 10,000 L reactor operating at 1,800 psig H₂ and 170°C, producing 1.2 MT/day of cyclohexane intermediate.
Solvent Recycling Systems
Tertiary cyclic amide solvents are recovered via multistage distillation, achieving 95% reuse rates. This reduces raw material costs by $1.2M annually in typical facilities.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has garnered attention for its potential use in drug development due to its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drug candidates.
Case Studies
- Anticancer Agents : Research indicates that compounds with trifluoromethyl groups exhibit improved metabolic stability and bioavailability. A study demonstrated that derivatives of cyclohexane carboxylic acids showed promising activity against specific cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
- Antimicrobial Activity : The compound has been tested for antimicrobial properties. Preliminary results show that it exhibits activity against various bacterial strains, which may lead to the development of new antibiotics .
Agrochemicals
The unique properties of this compound make it suitable for applications in agrochemicals.
Applications in Pesticides
- Herbicides and Insecticides : The trifluoromethyl group enhances the lipophilicity of agrochemical formulations, improving their efficacy. Studies have shown that introducing this moiety into herbicide structures can increase their potency against resistant weed species .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.
Synthetic Applications
- Intermediate in Synthesis : It can be utilized as an intermediate for synthesizing more complex molecules. For example, it can be converted into amines or other functional groups through nucleophilic substitution reactions .
Material Science
The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties.
Polymer Modifications
- Fluorinated Polymers : Research has shown that adding this compound to polymer formulations can improve thermal stability and chemical resistance. This is particularly useful in coatings and sealants used in harsh environments .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Improved metabolic stability and bioavailability |
| Antimicrobial activity | Development of new antibiotics | |
| Agrochemicals | Herbicides/Insecticides | Increased potency against resistant species |
| Organic Synthesis | Intermediate for complex molecules | Versatile reactions leading to diverse compounds |
| Material Science | Polymer modifications | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic Acid (CAS 1342436-18-3)
- Structure : Trifluoroacetamido group at the 3-position instead of 1.
- Properties: Molecular weight 239.194 g/mol, 98% purity. Notably, this isomer has been discontinued commercially, possibly due to challenges in synthesis or stability .
(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic Acid (CAS 127946-34-3)
Substituted Cyclohexane Derivatives
4,4-Difluoro-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic Acid (CAS 2566830-66-6)
- Structure : Additional difluoro substituents at the 4,4-positions.
1-(2-Fluorophenyl)cyclohexanecarboxylic Acid (CAS 106795-66-8)
- Structure : Fluorophenyl substituent at the 1-position instead of trifluoroacetamido.
- Properties: Molecular weight 222.26 g/mol.
Comparison with Functional Group Analogs
Amino vs. Trifluoroacetamido Derivatives
1-Amino-1-cyclohexanecarboxylic Acid (CAS 2756-85-6)
- Structure: Amino group at the 1-position.
- Properties : Molecular weight 143.18 g/mol, melting point >300°C.
- Impact: The amino group increases basicity and reactivity but reduces metabolic stability compared to the trifluoroacetamido derivative .
trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)
Ethoxyacetamido vs. Trifluoroacetamido Derivatives
1-(2-Ethoxyacetamido)cyclohexane-1-carboxylic Acid
Data Table: Key Comparative Properties
Biological Activity
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 151159-28-3) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoroacetamido group. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways related to inflammation and cancer cell proliferation. The trifluoroacetamido group enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors.
Anticancer Activity
Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:
- A series of derivatives were tested for their ability to inhibit the growth of various cancer cell lines. Compounds with similar scaffolds showed selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .
Anti-inflammatory Effects
Research indicates that carboxylic acids can modulate inflammatory responses. The presence of the trifluoroacetamido group may enhance these effects by stabilizing interactions with inflammatory mediators.
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of cyclohexane carboxylic acids explored their biological properties. The synthesized compound was assessed for its growth inhibition effects on hepatocellular carcinoma (HCC) cell lines. Results indicated a dose-dependent inhibition of cancer cell proliferation .
Study 2: Metabolic Stability
Another investigation evaluated the metabolic stability of fluorinated compounds similar to this compound using fungal models. The study found that such compounds undergo biotransformation leading to hydroxylated metabolites which retain biological activity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid, and how do they address regioselectivity?
- Methodological Answer : Synthesis typically involves functionalizing the cyclohexane ring with trifluoroacetamide and carboxylic acid groups. A key approach is the stereoselective introduction of fluorine substituents via nucleophilic fluorination or trifluoroacetylation of a pre-formed cyclohexane scaffold. For example, the O’Hagan group’s work on fluorinated cyclohexane amino acids highlights the use of chiral auxiliaries or enzymatic resolution to achieve regioselective fluorination . Protecting group strategies, such as Fmoc (fluorenylmethyloxycarbonyl), can stabilize reactive intermediates during amidation or carboxylation steps . Analytical techniques like and HPLC are critical for monitoring regiochemical outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
